2-Piperazin-1-yl-benzooxazole

5-HT3 Receptor Serotonin Binding Affinity

Medicinal chemistry programs targeting serotonin (5-HT3/4/6) or adrenergic receptors often face unpredictable SAR outcomes when using pre-substituted cores. 2-Piperazin-1-yl-benzooxazole eliminates this risk by providing the unsubstituted parent scaffold-enabling controlled, systematic derivatization with full control over pharmacological outcomes. • Low baseline affinity (>100 µM for simple N-benzyl analogs) minimizes off-target noise during fragment screening; directed N-substitutions achieve >1,500-fold affinity gains at 5-HT3/5-HT6 receptors. • Validated CoMFA model (q²=0.430, r²=0.907) supports computational prioritization of α1-adrenoceptor antagonists before synthesis. • Free piperazine NH provides a convenient handle for linker/bioconjugate attachment without altering the benzoxazole pharmacophore.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 111628-39-8
Cat. No. B040911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperazin-1-yl-benzooxazole
CAS111628-39-8
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
InChIKeyHLKHIJZYKGDCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperazin-1-yl-benzooxazole (CAS 111628-39-8): A Core Heterocyclic Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery


2-Piperazin-1-yl-benzooxazole (CAS: 111628-39-8), also known as 2-(piperazin-1-yl)-1,3-benzoxazole, is a heterocyclic compound comprising a benzoxazole core fused with a piperazine moiety. This structure serves as a privileged scaffold in medicinal chemistry, recognized for its potential in generating a wide array of biologically active compounds. It is primarily utilized as a key synthetic intermediate and a versatile fragment for molecular elaboration in the design and screening of novel therapeutic candidates [1].

Why the Unsubstituted 2-Piperazin-1-yl-benzooxazole Scaffold Cannot Be Directly Substituted by In-Class Analogs


The 2-piperazinyl-benzoxazole scaffold is highly sensitive to structural modifications. Studies demonstrate that substituents on both the benzoxazole ring and the piperazine nitrogen profoundly influence the pharmacological profile, dictating whether a derivative acts as an agonist or antagonist at serotonin receptors [1], or modulates adrenergic receptors [2]. Consequently, generic substitution without precise control over substitution patterns is not feasible, as it leads to unpredictable and potentially opposite functional outcomes. The unsubstituted core serves as the essential starting point for controlled derivatization.

Quantitative Differentiation Evidence for 2-Piperazin-1-yl-benzooxazole


Baseline Weak 5-HT3 Affinity: The Unsubstituted Core vs. Potent N-Substituted Derivatives

The unsubstituted 2-piperazinyl-benzoxazole core exhibits negligible affinity for the 5-HT3 receptor, with an IC50 > 100,000 nM for the N-benzyl derivative, 2-(4-Benzyl-piperazin-1-yl)-benzooxazole [1]. This establishes the core scaffold's requirement for specific N-substitution to achieve meaningful biological activity. In stark contrast, N-sulfonylated derivatives demonstrate potent nanomolar affinity. For instance, 4-(4-fluorophenylsulfonyl)-2-(piperazin-1-yl)benzo[d]oxazole binds to human 5-HT6 receptors with a Ki of 64 nM [2], and 7-(naphthalen-1-ylsulfonyl)-2-(piperazin-1-yl)benzo[d]oxazole acts as a 5-HT6 antagonist with an IC50 of 77 nM in a cAMP functional assay [3]. This quantitative difference underscores the value of the unsubstituted compound as a specific, low-background starting point for targeted lead optimization, as opposed to a pre-functionalized, off-target prone analog.

5-HT3 Receptor Serotonin Binding Affinity

Predictive 3D-QSAR Model for α1-AR Antagonism: A Quantitative Framework for Rational Derivative Design

A 3D-QSAR CoMFA model was constructed for a series of 2-(piperazin-1-yl)benzo[d]oxazole derivatives, providing a quantitative framework for rational design of α1-AR antagonists. The model, based on functional bioassays showing moderate antagonistic activities for eight synthesized target compounds, exhibited robust predictive power [1]. This model allows researchers to predict the activity of novel derivatives before synthesis, offering a significant efficiency advantage over trial-and-error approaches with other unmodeled scaffolds.

α1-Adrenoceptor QSAR CoMFA

Divergent Serotonergic Functional Activity: Agonism vs. Antagonism Determined by Ring Substitution

The 2-piperazinyl-benzoxazole scaffold can be tuned to yield either 5-HT3 antagonists or 5-HT4 agonists depending on precise substitution. Derivatives in one study were shown to antagonize 5-HT effects in guinea pig ileum LMMP preparations, with some compounds (e.g., a benzothiazole analog 2f) being more potent than ondansetron [1]. Crucially, the same compound 2f was also a potent agonist at the 5-HT4 receptor in isolated rat esophageal TMM, an effect blockable by a 5-HT3/4 antagonist [1]. This functional dichotomy highlights the critical importance of specific substitution patterns for targeting distinct serotonergic pathways.

5-HT3 Receptor 5-HT4 Receptor Functional Selectivity

Defined Physicochemical Profile: Consistent Properties for Reproducible Synthesis and Formulation

The compound possesses well-defined and consistently reported physicochemical properties. Its molecular formula is C11H13N3O, with a molecular weight of 203.24 g/mol . Its computed density is 1.2±0.1 g/cm³ and boiling point is 345.1±52.0 °C at 760 mmHg . This level of characterization provides a reliable baseline for analytical method development, purity assessment, and formulation studies, ensuring batch-to-batch consistency.

Physicochemical Properties Analytical Chemistry Quality Control

Optimal Research Applications for 2-Piperazin-1-yl-benzooxazole Based on Quantitative Evidence


Fragment-Based Drug Discovery for Serotonergic Targets

Procure 2-Piperazin-1-yl-benzooxazole as a low-affinity, high-versatility fragment for 5-HT3/5-HT4/5-HT6 receptor programs. Its weak baseline affinity (IC50 >100,000 nM for a simple N-benzyl analog) minimizes off-target effects during initial screening, while its established SAR allows for rapid, directed optimization towards potent agonists or antagonists [1] [2]. This is based on evidence showing that specific N-substitutions can increase affinity for 5-HT3 and 5-HT6 receptors by over 1,500-fold.

Computational Lead Optimization for α1-AR Antagonists

Utilize this scaffold in computational chemistry workflows to design novel α1-adrenoceptor antagonists. The validated CoMFA model (q²=0.430, r²=0.907) provides a quantitative, predictive framework for guiding structural modifications, offering a significant advantage over other scaffolds lacking such robust computational models [1]. This allows for the virtual screening and prioritization of derivatives before committing to costly synthesis.

Chemical Biology Probe Synthesis and Target Identification

Employ 2-Piperazin-1-yl-benzooxazole as a starting point for synthesizing activity-based probes or affinity reagents. The unsubstituted piperazine nitrogen offers a convenient handle for introducing linkers, fluorophores, or biotin tags without altering the core pharmacophore, enabling downstream target identification and validation studies in gastrointestinal or neurological disease models [1] [2].

Analytical Method Development and Quality Control Standard

Leverage the compound's well-defined physicochemical properties (MW: 203.24, Density: 1.2±0.1 g/cm³, Boiling Point: 345.1±52.0 °C) as a reliable reference standard for developing and validating HPLC, LC-MS, or GC methods for analyzing more complex benzoxazole derivatives in medicinal chemistry laboratories [1].

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